Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 865174-81-8
VCID: VC4176974
InChI: InChI=1S/C24H27N3O3S/c1-5-15-27-20-14-11-18(23(29)30-8-4)16-21(20)31-24(27)25-22(28)17-9-12-19(13-10-17)26(6-2)7-3/h5,9-14,16H,1,6-8,15H2,2-4H3
SMILES: CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C
Molecular Formula: C24H27N3O3S
Molecular Weight: 437.56

Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

CAS No.: 865174-81-8

Cat. No.: VC4176974

Molecular Formula: C24H27N3O3S

Molecular Weight: 437.56

* For research use only. Not for human or veterinary use.

Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate - 865174-81-8

Specification

CAS No. 865174-81-8
Molecular Formula C24H27N3O3S
Molecular Weight 437.56
IUPAC Name ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C24H27N3O3S/c1-5-15-27-20-14-11-18(23(29)30-8-4)16-21(20)31-24(27)25-22(28)17-9-12-19(13-10-17)26(6-2)7-3/h5,9-14,16H,1,6-8,15H2,2-4H3
Standard InChI Key GERPJZIZZYNWHB-IZHYLOQSSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C

Introduction

Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole class. It features a benzothiazole ring system with an imine group and a prop-2-enyl substituent, which are crucial for its biological activities. Despite the lack of specific information on this exact compound in the provided sources, related benzothiazole derivatives have shown potential in medicinal chemistry, particularly in antimicrobial and pharmacological research.

Synthesis and Chemical Reactions

The synthesis of benzothiazole derivatives typically involves multiple steps, including acylation and condensation reactions. For similar compounds, the process often starts with ethyl 2-(benzo[d]thiazol-2-yl)acetate reacting with appropriate arylidinemalononitrile derivatives in solvents like ethanol, with triethylamine as a catalyst. The compound can undergo various chemical reactions, such as nucleophilic additions and substitutions, which can modify its structure to generate new derivatives with potentially enhanced biological activities.

Biological Activity and Applications

Benzothiazole derivatives have been studied for their antimicrobial properties and potential applications in medicinal chemistry. They often interact with biological targets such as enzymes or receptors, which can lead to the inhibition of bacterial growth or disruption of cellular processes. While specific data on Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is limited, related compounds have shown efficacy in pharmacological research.

Research Findings and Future Directions

Research on benzothiazole derivatives highlights their versatility in medicinal chemistry. Modifying the structure of these compounds can significantly affect their biological activity, making them valuable for developing new therapeutic agents. Future studies should focus on synthesizing and characterizing derivatives of Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate to explore their potential in antimicrobial and pharmacological applications.

Data Tables

Given the lack of specific data on Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, the following table provides general information on related benzothiazole compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Applications
Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylateC28H28N4O5S2549.66Antimicrobial, Medicinal Chemistry
Ethyl 2-amino-1,3-benzothiazole-6-carboxylateC10H10N2O2S-General Benzothiazole Derivative

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